molecular formula C11H19N B13112067 3-Ethyloctahydro-5,8-methanoindolizine

3-Ethyloctahydro-5,8-methanoindolizine

Katalognummer: B13112067
Molekulargewicht: 165.27 g/mol
InChI-Schlüssel: CFCJAOWOERXRKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyloctahydro-5,8-methanoindolizine is a nitrogen-containing heterocyclic compound.

Vorbereitungsmethoden

The synthesis of 3-Ethyloctahydro-5,8-methanoindolizine can be achieved through various synthetic routes. One common method involves radical cyclization or cross-coupling reactions. These methods are favored due to their efficiency in constructing heterocycles and forming C–C or C–X bonds with high atom- and step-economy . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

3-Ethyloctahydro-5,8-methanoindolizine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-Ethyloctahydro-5,8-methanoindolizine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications as a fluorescent molecule for imaging and diagnostic purposes. In medicine, it is being explored for its potential therapeutic properties, including anticancer and antimicrobial activities. In industry, it can be used in the development of new materials with unique properties .

Wirkmechanismus

The mechanism of action of 3-Ethyloctahydro-5,8-methanoindolizine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

3-Ethyloctahydro-5,8-methanoindolizine can be compared with other similar compounds, such as indolizine and its derivatives. While indolizine itself is known for its biological activities, the unique structural features of this compound, such as the presence of an ethyl group and the octahydro-5,8-methano structure, may confer distinct properties and advantages.

Eigenschaften

Molekularformel

C11H19N

Molekulargewicht

165.27 g/mol

IUPAC-Name

3-ethyl-2-azatricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C11H19N/c1-2-9-5-6-11-8-3-4-10(7-8)12(9)11/h8-11H,2-7H2,1H3

InChI-Schlüssel

CFCJAOWOERXRKM-UHFFFAOYSA-N

Kanonische SMILES

CCC1CCC2N1C3CCC2C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.